molecular formula C22H23ClFN3O4S B2975172 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1217006-10-4

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2975172
CAS No.: 1217006-10-4
M. Wt: 479.95
InChI Key: CXVUNHIWXQWDDF-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with sulfur and an oxidizing agent.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the ethyl group is attached to the nitrogen atom of the morpholine.

    Formation of the Benzodioxine Ring: The benzodioxine ring is synthesized through a condensation reaction involving a catechol derivative and an appropriate aldehyde.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzothiazole and benzodioxine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • **N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(pyrrolidin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

The uniqueness of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride lies in its combination of structural features. The presence of the morpholine ring, in particular, may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S.ClH/c23-15-4-3-7-19-20(15)24-22(31-19)26(9-8-25-10-12-28-13-11-25)21(27)18-14-29-16-5-1-2-6-17(16)30-18;/h1-7,18H,8-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUNHIWXQWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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